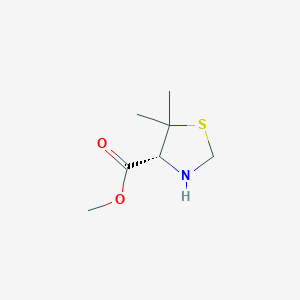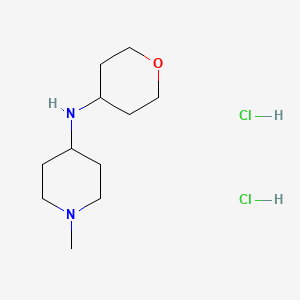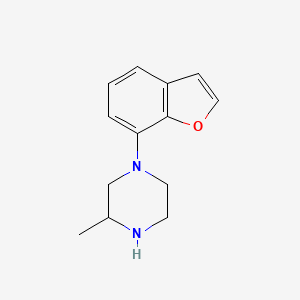
2-Fluoro-3-methoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 g/mol It is a derivative of naphthalene, characterized by the presence of a fluorine atom and a methoxy group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxynaphthalen-1-ol typically involves the lithiation of 2-methoxynaphthalene followed by a reaction with a fluorinating agent such as N-fluorobenzenesulfonimide . The intermediate product, 2-fluoro-3-methoxynaphthalene, is then further lithiated and oxidized using hydrogen peroxide to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the described synthetic route can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-Fluoro-3-methoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and undergo proton transfer reactions, which are influenced by solvent polarity . These interactions can affect the compound’s photophysical properties and its behavior in different environments.
Comparison with Similar Compounds
- 2-Fluoro-3-methoxynaphthalene
- 2-Fluoro-3-hydroxynaphthalene
- 2-Fluoro-3-methoxynaphthalen-1-amine
Comparison: Compared to its similar compounds, 2-Fluoro-3-methoxynaphthalen-1-ol is unique due to the presence of both a fluorine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules .
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-3-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO2/c1-14-9-6-7-4-2-3-5-8(7)11(13)10(9)12/h2-6,13H,1H3 |
InChI Key |
NKZRSXGLQJISDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11754206.png)

![(3AS,7aR)-octahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B11754220.png)
![3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B11754223.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11754237.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754245.png)
![[3-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B11754250.png)
